molecular formula C12H17ClO3S B12219118 Benzenesulfonyl chloride, 2-ethoxy-4-methyl-5-(1-methylethyl)- CAS No. 1246776-78-2

Benzenesulfonyl chloride, 2-ethoxy-4-methyl-5-(1-methylethyl)-

Cat. No.: B12219118
CAS No.: 1246776-78-2
M. Wt: 276.78 g/mol
InChI Key: WFWLRDPTSNKLKJ-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 2-ethoxy-4-methyl-5-(1-methylethyl)- is an organic compound that belongs to the class of benzenesulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group attached to a benzene ring. The specific structure of this compound includes an ethoxy group, a methyl group, and an isopropyl group attached to the benzene ring, making it a unique derivative of benzenesulfonyl chloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Phosphorus Pentachloride Method: This method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride.

    Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this approach uses phosphorus oxychloride as the chlorinating agent.

    Chlorosulfonic Acid Method: In this method, chlorosulfonic acid reacts with benzene or its derivatives to produce benzenesulfonyl chloride.

Industrial Production Methods

Industrial production of benzenesulfonyl chloride derivatives often involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of raw materials and the desired purity of the final product. Continuous flow reactors and advanced purification techniques are employed to ensure high yields and product quality.

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride derivatives involves the formation of a sulfonyl intermediate, which can undergo various chemical transformations. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonyl chloride, 2-ethoxy-4-methyl-5-(1-methylethyl)- is unique due to the presence of multiple substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The combination of an ethoxy group, a methyl group, and an isopropyl group provides distinct steric and electronic effects, making it a valuable reagent in organic synthesis .

Properties

CAS No.

1246776-78-2

Molecular Formula

C12H17ClO3S

Molecular Weight

276.78 g/mol

IUPAC Name

2-ethoxy-4-methyl-5-propan-2-ylbenzenesulfonyl chloride

InChI

InChI=1S/C12H17ClO3S/c1-5-16-11-6-9(4)10(8(2)3)7-12(11)17(13,14)15/h6-8H,5H2,1-4H3

InChI Key

WFWLRDPTSNKLKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)Cl

Origin of Product

United States

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